molecular formula C12H11FN2 B6330163 5-(3-Fluoro-2-methylphenyl)pyridin-2-amine CAS No. 1314987-99-9

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine

Cat. No.: B6330163
CAS No.: 1314987-99-9
M. Wt: 202.23 g/mol
InChI Key: NQQGFRHHZAKVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)pyridin-2-amine typically involves the reaction of 3-fluoro-2-methylbenzene with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluoro-2-methylphenyl)-2-pyridinamine
  • 2-Pyridinamine, 5-(3-fluoro-2-methylphenyl)-

Uniqueness

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-10(3-2-4-11(8)13)9-5-6-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQGFRHHZAKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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